molecular formula C14H14O2S B8532131 1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one CAS No. 885603-17-8

1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one

Cat. No. B8532131
CAS RN: 885603-17-8
M. Wt: 246.33 g/mol
InChI Key: KNUPXHRCDBEHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

885603-17-8

Product Name

1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-[5-(3,4-dimethylphenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C14H14O2S/c1-8-4-5-11(6-9(8)2)14-13(16)12(7-17-14)10(3)15/h4-7,16H,1-3H3

InChI Key

KNUPXHRCDBEHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CS2)C(=O)C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (24 mL) solution of 2-(3,4-dimethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (2.44 g, 9.82 mmol, purity: 72%) was cooled to −40° C., and to this solution, a chloroform (37 mL) solution of sulfuryl chloride (0.79 mL, 1.0 equivalent amount) was dropwise added over a period of 55 minutes, followed by stirring at −40° C. for 60 minutes. The temperature of the solution was raised to 0° C., and water (5 mL) was dropwise added over a period of 1 minute, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. The obtained crude product was suspended in isopropyl alcohol (37 mL) at room temperature, followed by stirring at 0° C. for 30 minutes. The formed crystals were subjected to filtration to give the desired product (0.47 g, yield: 20%) as a yellow solid. Further, the filtrate was isolated and purified by silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 (v/v)) to give the desired product (0.81 g, yield: 33%) as a yellow solid (1.28 g, yield: 53%).
Quantity
24 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dimethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
solvent
Reaction Step Four
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.